Cas no 968-93-4 (testolactone)

testolactone structure
testolactone structure
商品名:testolactone
CAS番号:968-93-4
MF:C19H24O3
メガワット:300.392066001892
CID:40427
PubChem ID:13769

testolactone 化学的及び物理的性質

名前と識別子

    • testolactone
    • -TESTOLACTONE
    • 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren
    • 1,2-dehydrotestololactone
    • 1,2-didehydro-testololacton
    • 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione
    • 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone
    • 1-dehydrotestololactone
    • delta(1)-dehydrotestolactone
    • Δ1-Testolactone
    • TESTOLACTONE,USP24
    • Testosterone
    • 17a-oxa-D-homo-1,4-androstadien-3,17-dione
    • fludestrin
    • sq9538
    • teolit
    • teslac
    • teslak
    • testolacton
    • testololactone
    • 1,2-Didehydrotestololactone
    • 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone
    • (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)
    • 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)
    • D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)
    • Testololactone, 1-dehydro- (7CI)
    • 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione
    • 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-
    • MeSH ID: D013738
    • NSC 23759
    • SQ 9538
    • Δ1-Dehydrotestololactone
    • Δ1-Testololactone
    • TESTOLACTONE [USP-RS]
    • 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone
    • Testolactona [INN-Spanish]
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione
    • 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone
    • Testolactona (INN-Spanish)
    • Testolactonum (INN-Latin)
    • BDBM50367848
    • BPEWUONYVDABNZ-DZBHQSCQSA-N
    • TESTOLACTONE (USP IMPURITY)
    • D00153
    • CS-5268
    • TESTOLACTONE [WHO-DD]
    • CHEMBL1571
    • delta(1)-Testolactone
    • .DELTA.1-Testololactone
    • BRD-K69636617-001-01-7
    • Testolactonum [INN-Latin]
    • therapeutic testolactone
    • HMS3750O07
    • Tox21_111576
    • 17a-Oxa-D-homoandrosta-1,17-dione
    • TESLAC (TN)
    • 1 Dehydrotestolactone
    • NSC 12173
    • Testolactonum
    • DB00894
    • TESTOLACTONE [MI]
    • 1-Dehydrotestolactone
    • TESTOLACTONE [ORANGE BOOK]
    • NCI60_001908
    • SQ-9538
    • HSDB 3255
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione
    • NCGC00159329-02
    • Testolactona
    • Testololactone, 1,2-didehydro-
    • Testolactone (USAN:USP:INN)
    • Q3985253
    • D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione
    • Testolactone [USAN:USP:INN]
    • W-100129
    • 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone
    • Testolattone
    • NS00004469
    • DELTA(1)-DEHYDROTESTOLOLACTONE
    • .DELTA.1-Dehydrotestololactone
    • TESTOLACTONE [VANDF]
    • Testolactone ciii
    • delta1-Testololactone
    • DTXCID303644
    • C02197
    • Testolattone [DCIT]
    • TESTOLACTONE [INN]
    • delta(1)-Testololactone
    • EINECS 213-534-6
    • GTPL7303
    • TESTOLACTONE CIII [USP-RS]
    • TESTOLACTONE [USAN]
    • TESTOLACTONE [HSDB]
    • NSC-23759
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione
    • Testololactone, 1-dehydro-
    • TESTOLACTONE [USP IMPURITY]
    • CAS-968-93-4
    • 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone
    • 968-93-4
    • TESTOLACTONE CIII (USP-RS)
    • UNII-6J9BLA949Q
    • CHEBI:9460
    • Testolactone (USP/INN)
    • 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone
    • 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
    • Delta1-Testolactone
    • D-Homo-17a-oxaandrosta-1,17-dione
    • 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone
    • 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone
    • .DELTA.1-Dehydrotestolactone
    • TESTOLACTONE (USP-RS)
    • AKOS015840139
    • 6J9BLA949Q
    • NSC23759
    • BCP10926
    • 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone
    • LMST02020084
    • DTXSID2023644
    • Testololactone,2-didehydro-
    • SCHEMBL4053
    • Delta-1-testololactone
    • 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
    • HY-13763
    • MDL: MFCD00866295
    • インチ: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
    • InChIKey: BPEWUONYVDABNZ-DZBHQSCQSA-N
    • ほほえんだ: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C

計算された属性

  • せいみつぶんしりょう: 300.17300
  • どういたいしつりょう: 300.172545
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 0
  • 複雑さ: 602
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 43.4

じっけんとくせい

  • 色と性状: Solid powder
  • 密度みつど: 1.17
  • ゆうかいてん: 218-219°
  • ふってん: 482°Cat760mmHg
  • フラッシュポイント: 213.4°C
  • 屈折率: 1.567
  • PSA: 43.37000
  • LogP: 3.58990
  • ひせんこうど: D23 -45.6° (c = 1.24 in chloroform)

testolactone セキュリティ情報

  • シグナルワード:Warning
  • ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

testolactone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-10 mg
Testolactone
968-93-4 98.82%
10mg
¥2925.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-2 mg
Testolactone
968-93-4 98.82%
2mg
¥1300.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-5 mg
Testolactone
968-93-4 98.82%
5mg
¥1950.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-50 mg
Testolactone
968-93-4 98.82%
50mg
¥7898.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-100 mg
Testolactone
968-93-4 98.82%
100MG
¥11847.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-25 mg
Testolactone
968-93-4 98.82%
25mg
¥5265.00 2021-09-23

testolactone 合成方法

合成方法 1

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  15 h, pH 8, 30 °C
リファレンス
Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301
Zhang, Hongliu; Ren, Jie; Wang, Yu; Sheng, Cuo; Wu, Qiaqing; et al, Tetrahedron, 2013, 69(1), 184-189

合成方法 2

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  5 d, 24 °C
リファレンス
Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues
Hunter, A. Christy; Carragher, Natasha E., Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308

合成方法 3

はんのうじょうけん
1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Acetic acid ,  Water ;  17 h, rt
リファレンス
An efficient and environmentally benign chemical synthesis of testolactone
Zinczuk, Juan; Bacigaluppo, Jose A.; Colombo, Maria I.; Cravero, Raquel M.; Gonzalez-sierra, Manuel; et al, Journal of the Brazilian Chemical Society, 2003, 14(6), 970-974

合成方法 4

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Synthesis of steroidal lactone by Penicillium citreo-viride
Liu, Hong-Min; Li, Heping; Shan, Lihong; Wu, Jian, Steroids, 2006, 71(11-12), 931-934

合成方法 5

はんのうじょうけん
1.1 Solvents: Acetone ,  Water ;  8 d, 27 °C
リファレンス
Transformation of steroids by Trichoderma hamatum
Bartmanska, Agnieszka; Dmochowska-Gladysz, Jadwiga, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621

合成方法 6

はんのうじょうけん
1.1 240 h, rt
リファレンス
Efficient production of androstadienedione and testolactone from progesterone by biotransformation using Fusarium solani
He, Bing; Li, Wei, Research Journal of BioTechnology, 2013, 8(7), 56-61

合成方法 7

はんのうじょうけん
1.1 Solvents: Acetone ;  4 d, 27 °C
リファレンス
Steroids' transformations in Penicillium notatum culture
Bartmanska, Agnieszka; Dmochowska-Gladysz, Jadwiga; Huszcza, Ewa, Steroids, 2005, 70(3), 193-198

合成方法 8

はんのうじょうけん
リファレンス
Inhibition of microbial steroid D-ring lactonization by high levels of progesterone
Miller, T. L., Biochimica et Biophysica Acta, 1972, 270(1), 167-80

合成方法 9

はんのうじょうけん
リファレンス
Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives
Volovel'skii, L. N.; Knorozova, G. V.; Yakovleva, M. Ya., Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  overnight, rt
リファレンス
Phytosterols as precursors for the synthesis of aromatase inhibitors: Hemisynthesis of testololactone and testolactone
Lone, Shabir H.; Bhat, Khursheed A., Steroids, 2015, 96, 164-168

合成方法 11

はんのうじょうけん
1.1 Solvents: Dimethylformamide ,  Water ;  5 d, 32 °C
リファレンス
Biotransformation of some steroids by Aspergillus terreus MRC 200365
Yildirim, Kudret; Uzuner, Ahmet; Gulcuoglu, Emine Yasemin, Collection of Czechoslovak Chemical Communications, 2010, 75(6), 665-673

合成方法 12

はんのうじょうけん
リファレンス
Hemisynthesis, computational and molecular docking studies of novel nitrogen containing steroidal aromatase inhibitors: testolactam and testololactam
Lone, Shabir H.; Bhat, Muzzaffar A.; Lone, Rayees A.; Jameel, Salman; Lone, Javeed A.; et al, New Journal of Chemistry, 2018, 42(6), 4579-4589

合成方法 13

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  5 d, 24 °C
リファレンス
Baeyer-Villiger oxidation of some steroids by Aspergillus tamarii MRC 72400
Yildirim, Kudret; Uzuner, Ahmet; Gulcuoglu, Emine Yasemin, Collection of Czechoslovak Chemical Communications, 2011, 76(6), 743-754

testolactone Raw materials

testolactone Preparation Products

testolactone 関連文献

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd